molecular formula C12H22O3 B8459614 7-(Oxan-2-yloxy)heptanal CAS No. 34335-17-6

7-(Oxan-2-yloxy)heptanal

Cat. No.: B8459614
CAS No.: 34335-17-6
M. Wt: 214.30 g/mol
InChI Key: AMEQIIYEGPCAKB-UHFFFAOYSA-N
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Description

7-(Oxan-2-yloxy)heptanal is a useful research compound. Its molecular formula is C12H22O3 and its molecular weight is 214.30 g/mol. The purity is usually 95%.
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Properties

CAS No.

34335-17-6

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

7-(oxan-2-yloxy)heptanal

InChI

InChI=1S/C12H22O3/c13-9-5-2-1-3-6-10-14-12-8-4-7-11-15-12/h9,12H,1-8,10-11H2

InChI Key

AMEQIIYEGPCAKB-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCCCCCC=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Diisobutylaluminium hydride (19.4 g.) in dry benzene (50 ml.) was added dropwise at 10° C. to a stirred solution of 7-(2-tetrahydropyranyloxy)heptanenitrile (20.6 g.) in dry diethyl ether (200 ml.). The solution was stirred at 10° C. for 30 minutes and was then added to 2 N aqueous sulphuric acid (300 ml.) at 0° C. The mixture was heated at 30° C. for 30 minutes, and then saturated with sodium chloride and the layers were separated. The aqueous layer was extracted with diethyl ether and the combined organic layers were washed with aqueous sodium bicarbonate, and then aqueous sodium chloride, and dried over sodium sulphate. The solvent was evaporated and the residue was distilled under reduced pressure to give 7-(2-tetrahydropyranyloxy)-heptanal (12.7 g.), b.p. 78°-106° C./0.1 mm.Hg, nD25 1.456.
Quantity
19.4 g
Type
reactant
Reaction Step One
Name
7-(2-tetrahydropyranyloxy)heptanenitrile
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 20.37 g of 7-(tetrahydropyran-2-yloxy)-1-heptanol in 200 ml of methylene chloride was added, whilst ice-cooling, to a mixture of 40.60 g of pyridinium chlorochromate, 3.86 g of sodium acetate and 200 ml of methylene chloride. The resulting mixture was stirred at 0° C. for 1 hour and then at room temperature for 3 hours, after which was diluted with 1.5 liter of diethyl ether and passed through a column containing 250 g of silica gel. The eluate was concentrated by evaporation under reduced pressure, and the residue was subjected to column chromatography through 400 g of silica gel. 14.11 g of 7-(tetrahydropyran-2-yloxy)heptanal were obtained, as a colorless oil, from those fractions eluted with mixtures of hexane and ethyl acetate ranging from 40:1 to 9:1 by volume.
Quantity
20.37 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
40.6 g
Type
reactant
Reaction Step Two
Quantity
3.86 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
1.5 L
Type
solvent
Reaction Step Three

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